molecular formula C19H15N3O2S2 B6482164 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 863594-93-8

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B6482164
CAS No.: 863594-93-8
M. Wt: 381.5 g/mol
InChI Key: MHYUKLLSABBDBZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a 4-methylphenylsulfonamide group via a phenyl spacer. Its structural uniqueness lies in the sulfonamide moiety, which often enhances binding through hydrogen bonding and electrostatic interactions, and the thiazolo[5,4-b]pyridine heterocycle, which contributes to π-π stacking and hydrophobic interactions .

Properties

IUPAC Name

4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-7-9-16(10-8-13)26(23,24)22-15-5-2-4-14(12-15)18-21-17-6-3-11-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUKLLSABBDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazolo[5,4-b]pyridine moiety is constructed via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides or thioureas. For example, 3-amino-4-methylbenzonitrile (11) undergoes guanylation with bis-Boc-guanyl pyrazole to form a protected guanidine intermediate, which is subsequently cyclized with chloroacetone in aqueous sodium acetate to yield 4-methyl-1,3-thiazole derivatives. Key parameters include:

  • Solvent : Water or acetone, with water preferred for 4-methyl substitutions.

  • Temperature : Room temperature (24 h) or reflux (12 h), depending on substituent stability.

  • Workup : Acidification with acetic acid to pH 6 precipitates the product, achieving yields of 65–80%.

Suzuki-Miyaura Cross-Coupling

Alternative routes employ Suzuki coupling to assemble the pyridyl-thiazole framework. For instance, 2,4-dichloropyrimidine (7) reacts with 3-pyridyl boronic acid (8) using PdCl₂(dppf) as a catalyst, yielding 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with >90% conversion and 80% isolated yield. This method avoids regioisomer formation and scales efficiently under anhydrous conditions.

Sulfonamide Bond Formation

Reaction of Phenylamine with Sulfonyl Chloride

The phenylamine intermediate is treated with 4-methylbenzenesulfonyl chloride in dichloromethane or toluene under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide bond. Key considerations:

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

  • Temperature : Reactions proceed at 0–25°C to minimize side reactions.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 70–85% yield.

Optimization and Challenges

Solvent and Catalytic Systems

  • Hantzsch Synthesis : Aqueous sodium acetate improves solubility of intermediates, while acetone facilitates cyclization at reflux.

  • Suzuki Coupling : Anhydrous toluene with PdCl₂(dppf) achieves high regioselectivity, though scale-up requires stringent moisture control.

Impurity Management

  • Phosphorous Salts : Curtius rearrangement using diphenylphosphoryl azide (DPPA) introduces phosphorous impurities, necessitating repeated washes with ethyl acetate.

  • Transesterification : Prolonged reaction times (>20 h) or temperatures >120°C promote ester exchange in intermediates, requiring lithium hydroxide hydrolysis for corrective purification.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Hantzsch Synthesis65–80%90–95%ModerateCost-effective, aqueous conditions
Suzuki Coupling80–90%95–98%HighRegioselective, minimal byproducts
Sulfonamide Formation70–85%85–90%HighMild conditions, rapid reaction

Spectroscopic Characterization

  • ¹H NMR : The methyl group on the benzene ring resonates as a singlet at δ 2.35 ppm, while the thiazolo[5,4-b]pyridine protons appear as doublets between δ 7.8–8.5 ppm.

  • LC-MS : Molecular ion peak at m/z 411.49 ([M+H]⁺) confirms the molecular formula C₂₀H₁₇N₃O₃S₂.

Industrial Considerations

  • Cost Efficiency : Hantzsch synthesis is preferable for large-scale production due to lower catalyst costs.

  • Safety : Avoid ammonium nitrate in guanylation steps; use chloride salts for improved solubility and reduced explosivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exhibit significant anticancer properties by targeting the phosphoinositide 3-kinase (PI3K) pathway. Inhibition of PI3K disrupts cell proliferation and survival mechanisms, making it a candidate for developing novel anticancer therapies .

2. Antimicrobial Properties:
Studies have shown that sulfonamides possess antimicrobial activity against various pathogens. The thiazolopyridine structure may enhance this activity by interacting with bacterial enzymes or receptors, offering potential as a new class of antibiotics .

3. Enzyme Inhibition:
The compound is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interactions with kinases could provide insights into treating metabolic disorders or conditions related to dysregulated cell signaling .

Biological Research Applications

1. Biochemical Probes:
Due to its ability to interact with biological molecules, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme kinetics and the effects of enzyme inhibitors on cellular processes .

2. Target Identification:
In drug discovery processes, this compound can help identify new drug targets by elucidating the mechanisms of action of similar compounds through comparative analysis .

Material Science Applications

1. Organic Electronics:
The unique electronic properties associated with thiazole and pyridine derivatives make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance .

2. Polymer Chemistry:
In polymer science, sulfonamides are often used as additives to improve thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to materials with enhanced performance characteristics .

Case Studies

StudyFocusFindings
Anticancer Efficacy In vitro studies on cancer cell linesDemonstrated significant inhibition of cell growth at low micromolar concentrations; potential for further development as an anticancer agent .
Antimicrobial Activity Testing against Gram-positive and Gram-negative bacteriaShowed promising results against resistant strains; further studies needed for mechanism elucidation .
Biochemical Probing Interaction studies with target enzymesConfirmed binding affinity and inhibition profile; useful for understanding enzyme regulation in metabolic pathways .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The thiazolopyridine moiety is known to interact with the active sites of enzymes, while the sulfonamide group enhances binding affinity through hydrogen bonding and electrostatic interactions. This dual interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-b]Pyridine Derivatives Targeting Enzymatic Activity

c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives substituted with aromatic groups at the R1 position (Table 1) have been studied as c-KIT inhibitors. Notably:

  • Compound 6h (3-(trifluoromethyl)phenyl substituent) exhibits moderate enzymatic inhibition (IC₅₀ = 9.87 µM) against c-KIT due to optimal fitting of the trifluoromethyl group into a hydrophobic pocket .
  • 4-Methylbenzenesulfonamide Derivative : The target compound replaces the trifluoromethylphenyl group with a 4-methylbenzenesulfonamide moiety. While direct c-KIT activity data are unavailable, the sulfonamide group may enhance solubility and alter binding dynamics compared to hydrophobic substituents like trifluoromethyl .

Key Insight : The sulfonamide group in the target compound may shift target selectivity away from c-KIT, as hydrophobic substituents (e.g., 6h) are critical for c-KIT inhibition .

Glucokinase (GK) Activators
  • T32612 ((2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide): This compound activates GK via allosteric binding, with a cyclopentyl group and piperazine sulfonyl moiety contributing to its 20 Å distance from the glucose-binding site. Hydrogen bonds with Arg63 stabilize its binding .
  • Target Compound: Lacks the cyclopentyl and piperazine sulfonyl groups, suggesting divergent mechanisms.

Sulfonamide vs. Amide-Linked Analogs

Benzamide Derivatives
  • WAY-339500 (2,4-dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide): Features a benzamide linker and methoxy groups. It demonstrates distinct physicochemical properties (e.g., higher topological polar surface area: 102 Ų vs.
  • 3-Methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide : A sirtuin modulator, highlighting how replacing sulfonamide with methoxybenzamide shifts activity toward epigenetic targets .

Structural Impact : Sulfonamide-linked compounds generally exhibit stronger hydrogen-bonding capacity compared to amides, which may enhance target affinity but reduce membrane permeability .

Substitutions on the Phenyl Spacer

  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Shares the 4-methylbenzenesulfonamide group but lacks the thiazolo[5,4-b]pyridine core. This simplification reduces molecular complexity but eliminates heterocycle-mediated interactions, underscoring the thiazolo-pyridine’s role in target engagement .
  • Compound 1 ((R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide): Incorporates an imidazo-thiazolo-pyridine fused system and methylsulfonyl group. This structural elaboration enhances kinase selectivity, as seen in its use in radiolabeled receptor studies .

Biological Activity

4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Its unique structure includes a thiazolopyridine moiety linked to a sulfonamide group, which suggests potential biological activity, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure

The compound's molecular formula is C17H16N3O2SC_{17}H_{16}N_{3}O_{2}S, with a molecular weight of approximately 325.4 g/mol. The structural features include:

  • A thiazolopyridine ring system
  • A sulfonamide group
  • A methyl substituent on the phenyl ring

Research indicates that this compound primarily acts as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes. This inhibition can significantly affect various cellular processes, including cell growth, proliferation, and survival by modulating the PI3K/Akt signaling pathway .

Cellular Effects

In laboratory studies, this compound has demonstrated:

  • Cytotoxicity against various cancer cell lines.
  • Modulation of cell signaling pathways that are crucial for tumor growth and metastasis.

For instance, it has been observed to exhibit significant activity against Jurkat cells (a model for leukemia) and other cancerous cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

Some thiazole-containing compounds have been reported to possess anticonvulsant properties. While specific data on this compound's anticonvulsant effects are not extensively documented, the structural similarities with known active compounds suggest potential in this area .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PI3K InhibitionModulation of cell survival pathways
CytotoxicitySignificant activity against Jurkat cells
AntimicrobialPotential activity against bacterial strains
AnticonvulsantSimilarities with known anticonvulsants

Case Studies

  • Cancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in cancer models. The mechanism involves interaction with the PI3K/Akt pathway, leading to apoptosis in malignant cells.
  • Antimicrobial Testing : Related sulfonamide derivatives have been tested for their ability to inhibit bacterial growth. While specific data for this compound are lacking, its structural analogs exhibit promising results against pathogens.

Q & A

Q. What are the common synthetic routes for synthesizing 4-methyl-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting with coupling the thiazolo[5,4-b]pyridine core to a substituted phenylamine, followed by sulfonylation. Microwave-assisted synthesis is often employed to enhance reaction efficiency and yield. Key intermediates are purified via column chromatography, and the final product is characterized using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structural integrity .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on advanced analytical techniques:

  • NMR Spectroscopy : To map hydrogen and carbon environments, confirming substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography (if applicable): To resolve 3D conformation and intermolecular interactions. These methods collectively ensure accurate assignment of the fused thiazolo-pyridine and sulfonamide moieties .

Q. What are the key structural features influencing its biological activity?

The compound’s bioactivity is attributed to:

  • The thiazolo[5,4-b]pyridine core , which enables π-π stacking with biological targets.
  • The sulfonamide group , enhancing solubility and hydrogen-bonding potential.
  • Methyl substitution on the benzene ring, modulating steric and electronic effects for target selectivity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error in synthesis. For example, ICReDD’s integrated computational-experimental approach uses these methods to screen solvent systems, catalysts, and temperatures, achieving >80% yield improvements in analogous sulfonamide derivatives .

Q. What strategies resolve contradictions in binding affinity data across different biological assays?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or target conformational flexibility. To address this:

  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions.
  • Use molecular dynamics simulations to model protein-ligand flexibility and identify dominant binding poses. Cross-validate results with orthogonal assays (e.g., SPR, fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic SAR involves:

  • Substituent variation : Introducing electron-withdrawing/donating groups on the benzene ring to modulate electronic effects.
  • Bioisosteric replacement : Swapping the thiazolo-pyridine core with triazolo or imidazo analogs to assess activity retention.
  • Pharmacophore mapping : Identifying critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using docking studies. For example, fluorinated analogs show enhanced binding to kinase targets due to improved hydrophobic interactions .

Q. What methodologies quantify the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC-MS.
  • Metabolic Stability Assays : Use liver microsomes to measure cytochrome P450-mediated oxidation rates.
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction, correlating with in vivo efficacy .

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